N-[4'-(2,6-difluorobenzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-2,6-difluorobenzamide
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Overview
Description
N-[4'-(2,6-difluorobenzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-2,6-difluorobenzamide is a complex organic compound known for its significant bioactivities
Preparation Methods
The synthesis of N-[4'-(2,6-difluorobenzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-2,6-difluorobenzamide typically involves the reaction of 2,6-difluorobenzoyl isocyanate with appropriate aromatic amines. The reaction conditions often include the use of solvents such as dichloromethane or 1,2-dichloroethane, and the process is usually carried out under reflux conditions at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[4'-(2,6-difluorobenzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-2,6-difluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
N-[4'-(2,6-difluorobenzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-2,6-difluorobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of N-[4'-(2,6-difluorobenzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound’s fluorine atoms play a crucial role in its binding affinity and activity. It may inhibit certain enzymes or interfere with cellular processes, leading to its observed bioactivities .
Comparison with Similar Compounds
Similar compounds to N-[4'-(2,6-difluorobenzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]-2,6-difluorobenzamide include:
N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea: Known for its fungicidal activities.
N-(2,6-difluorobenzoyl)-4-tert-butyl-2-ethoxybenzamide: A metabolite of etoxazole with applications in agrochemistry. The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple fluorine atoms, which enhance its chemical stability and bioactivity.
Properties
IUPAC Name |
N-[4-[4-[(2,6-difluorobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20F4N2O2/c1-15-13-17(9-11-23(15)33-27(35)25-19(29)5-3-6-20(25)30)18-10-12-24(16(2)14-18)34-28(36)26-21(31)7-4-8-22(26)32/h3-14H,1-2H3,(H,33,35)(H,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGRYCXULWHASK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)C)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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